
5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both a thiazole and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry . The thiazole ring, in particular, is a versatile moiety that contributes to the development of various drugs and biologically active agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carbohydrazide with acetic anhydride . The reaction conditions often include heating the mixture to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthesis techniques that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitutions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols .
科学研究应用
5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.
作用机制
The mechanism of action of 5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The oxadiazole ring can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
相似化合物的比较
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Shares the thiazole ring but lacks the oxadiazole moiety.
1,2,4-Oxadiazole-3-carboxylic acid: Contains the oxadiazole ring but lacks the thiazole moiety.
Uniqueness
5-(4-Methylthiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the thiazole and oxadiazole rings, which confer a combination of properties that are not found in compounds with only one of these rings. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .
属性
分子式 |
C7H5N3O3S |
|---|---|
分子量 |
211.20 g/mol |
IUPAC 名称 |
5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3S/c1-3-4(14-2-8-3)6-9-5(7(11)12)10-13-6/h2H,1H3,(H,11,12) |
InChI 键 |
LYDSWRNCPBLNPM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=NC(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


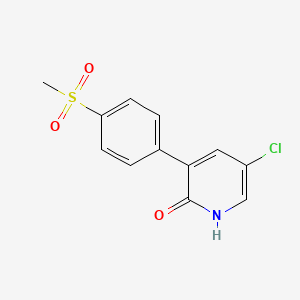
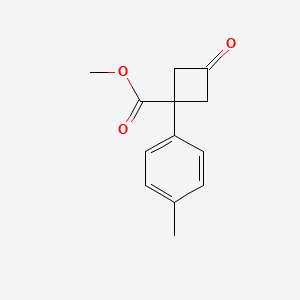
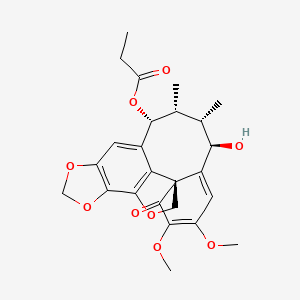
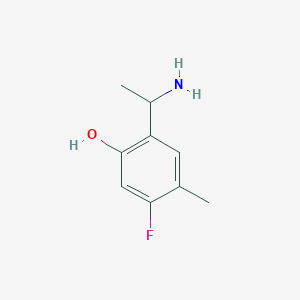
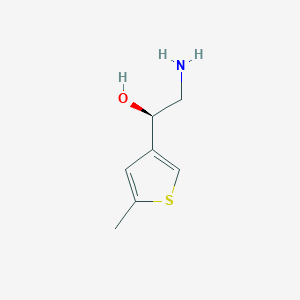
![3-[(2-Bromocycloheptyl)oxy]oxolane](/img/structure/B13070134.png)
![5-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13070140.png)
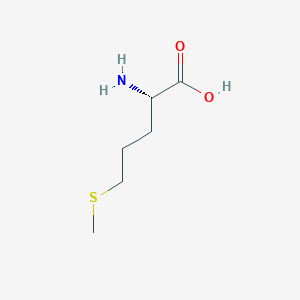
![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid](/img/structure/B13070158.png)
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
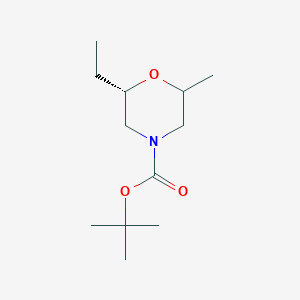
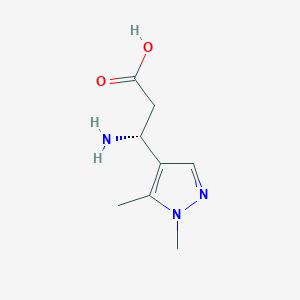
amine](/img/structure/B13070178.png)
